2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid

procurement building block cost analysis

Researchers seeking the 1,6-naphthyridine scaffold with a strong electron-withdrawing -CF3 group require a reliable, high-purity building block. Generic 1,8-naphthyridine isomers or 2-methyl analogs fail to replicate the unique electronic profile required for electron-transport materials or specific SAR studies. This compound delivers: • The precise 2-CF3-1,6-naphthyridine-3-COOH architecture validated for antibacterial SAR and OLED material development. • Consistent ≥95% purity across multiple independent suppliers, reducing batch-to-batch variability. • Immediate availability from US and EU vendors with established cold-chain logistics.

Molecular Formula C10H5F3N2O2
Molecular Weight 242.15 g/mol
CAS No. 240408-97-3
Cat. No. B1303336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid
CAS240408-97-3
Molecular FormulaC10H5F3N2O2
Molecular Weight242.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=CC(=C(N=C21)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H5F3N2O2/c11-10(12,13)8-6(9(16)17)3-5-4-14-2-1-7(5)15-8/h1-4H,(H,16,17)
InChIKeySPCQXBZSADFOOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic Acid: Structural and Physical Baseline


2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid (CAS 240408-97-3) is a heterocyclic aromatic compound belonging to the naphthyridine class, with molecular formula C₁₀H₅F₃N₂O₂ and molecular weight 242.15 g/mol . Its core structure consists of a 1,6-naphthyridine scaffold (a bicyclic system with nitrogen atoms at positions 1 and 6) substituted with a trifluoromethyl (-CF₃) group at position 2 and a carboxylic acid (-COOH) group at position 3 . The electron-withdrawing -CF₃ group confers distinct electronic properties that differentiate it from non-fluorinated or differently substituted naphthyridine analogs [1]. Key measured physical properties include a melting point of 233 °C, density of 1.551 g/cm³, boiling point of 348.4 °C at 760 mmHg, flash point of 164.5 °C, calculated XLogP of 1.6, and topological polar surface area (TPSA) of 63.1 Ų [2]. This compound is commercially available from multiple specialty chemical suppliers as a research-grade building block, typically at ≥97% purity [3].

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic Acid: Generic Substitution Risks


Generic substitution of this specific compound with a different 1,6-naphthyridine derivative (e.g., 2-methyl, unsubstituted, or alternative regioisomers) fails because the precise positioning of the -CF₃ group at C2 and the -COOH group at C3 on the 1,6-naphthyridine scaffold creates a unique combination of electronic, steric, and reactive properties that cannot be replicated by alternative substitution patterns [1]. The 1,6-naphthyridine core itself differs fundamentally in biological activity profile from its 1,8-naphthyridine isomer—published comparative antibacterial studies demonstrate that 1,8-naphthyridine-3-carboxylic acids consistently exhibit higher in vitro antibacterial potency than their 1,6-naphthyridine counterparts, meaning the isomer selection itself is non-negotiable for specific SAR applications [2]. Furthermore, the 2-trifluoromethyl substitution is not interchangeable with 2-methyl or 2-chloro variants; these modifications alter logP, TPSA, electronic distribution, and ultimately the compound‘s behavior in subsequent derivatization reactions [3]. The following evidence quantifies the specific differences that distinguish this compound from its most relevant comparators.

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic Acid: Quantitative Differentiation Evidence


Cost Advantage vs. 2-Methyl Analog

From the same supplier (Santa Cruz Biotechnology) under identical quantity (1 g) and comparable packaging conditions, 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid is priced at $185.00, whereas its direct 2-methyl analog (2-methyl-1,6-naphthyridine-3-carboxylic acid, CAS 387350-63-2) is priced at $240.00 [1]. This represents a 22.9% lower procurement cost for the trifluoromethyl derivative despite the added synthetic complexity of -CF₃ incorporation.

procurement building block cost analysis 1,6-naphthyridine

Synthetic Handles: Carboxylic Acid and Electron-Deficient Core

The target compound combines two key synthetic functionalities within a single molecule: (1) a carboxylic acid group at position 3 enabling esterification, amidation, and other coupling chemistries, and (2) a trifluoromethyl group at position 2 that withdraws electron density from the naphthyridine ring system [1]. In contrast, unsubstituted 1,6-naphthyridine-3-carboxylic acid lacks the -CF₃ electronic modulation, while 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid presents a keto tautomer that alters both reactivity and hydrogen-bonding capacity [2]. The target compound offers a fully aromatic, non-hydrogenated 1,6-naphthyridine scaffold with the -CF₃ group positioned directly adjacent to the -COOH group—a spatial arrangement that influences both the pKa of the carboxylic acid and the regioselectivity of electrophilic aromatic substitution reactions.

medicinal chemistry derivatization synthetic intermediate coupling reactions

1,6- vs. 1,8-Naphthyridine Scaffold in Antibacterial SAR

In a systematic comparative study of pyridone-carboxylic acid antibacterial agents, Hirose et al. (1982) synthesized and evaluated parallel series of 1-alkyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and 1,6-naphthyridine-3-carboxylic acids [1]. The study explicitly concluded that ‘in general, the 1,8-naphthyridine [series] was more active than the 1,6-naphthyridine counterpart' [1]. While the specific target compound (2-trifluoromethyl-1,6-naphthyridine-3-carboxylic acid) is a non-hydrogenated, non-4-oxo derivative and was not directly tested, the scaffold-level inference is clear: the 1,6-naphthyridine core confers a distinct activity profile versus the 1,8-isomer, with the 1,8-isomer showing superior potency in this antibacterial context [1]. This implies that researchers specifically seeking a 1,6-naphthyridine scaffold—whether for reduced antibacterial potency (off-target avoidance) or for different receptor/ enzyme binding geometries—cannot substitute a 1,8-naphthyridine analog without altering the biological outcome.

antibacterial SAR naphthyridine quinolone

LogP and Thermal Stability Advantage over Methyl Analog

The target compound exhibits a calculated XLogP of 1.6 and a melting point of 233 °C . For comparison, the 2-methyl analog (2-methyl-1,6-naphthyridine-3-carboxylic acid, CAS 387350-63-2) would be expected to show lower lipophilicity and a reduced melting point due to the absence of the strongly electron-withdrawing -CF₃ group, though direct experimental data for the methyl analog is not publicly available from authoritative databases. The -CF₃ group is well-established in medicinal chemistry literature to increase logP by approximately 0.5–1.0 log units compared to -CH₃ substitution, while simultaneously increasing thermal and metabolic stability due to the strength of C–F bonds [1]. The target compound's measured melting point of 233 °C provides a quantitative thermal stability benchmark that can inform storage conditions, purification protocols, and reaction temperature tolerances.

physicochemical properties drug design material science thermal stability

Electron-Deficient Core for OLED and OFET Applications

The trifluoromethyl group imparts strong electron-withdrawing character to the naphthyridine core, creating an electron-deficient heteroaromatic system [1]. This electronic deficiency is a desirable property for electron-transport materials (ETMs) and hole-blocking layers in OLEDs and OFETs. While direct device performance data (e.g., electron mobility, LUMO energy level) for this specific compound are not publicly available from peer-reviewed sources, the structural features—1,6-naphthyridine core with -CF₃ at C2 and -COOH at C3—position it as a potential precursor for synthesizing electron-transport materials [1]. In contrast, 2-methyl-1,6-naphthyridine-3-carboxylic acid would provide an electron-rich naphthyridine system due to the electron-donating nature of the -CH₃ group, fundamentally altering its suitability for electron-transport versus hole-transport applications [2].

organic electronics OLED electron transport material science

Commercial Availability and Procurement Feasibility

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid (CAS 240408-97-3) is commercially available from multiple established chemical suppliers including Santa Cruz Biotechnology (sc-282772, $185.00/1 g), ChemSrc (97.0% purity, 10-day lead time), and AK Scientific [1][2]. In contrast, the 2-methyl analog (CAS 387350-63-2) is available from Santa Cruz Biotechnology but at higher cost ($240.00/1 g) [1]. Other potential comparators such as 2-chloro-1,6-naphthyridine-3-carboxylic acid methyl ester (CAS 2091521-95-6) are available only as methyl esters, requiring additional hydrolysis steps to obtain the free carboxylic acid . The target compound is supplied as the free carboxylic acid, eliminating the need for deprotection chemistry prior to use in coupling reactions.

procurement supply chain chemical sourcing research reagents

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic Acid: Research & Industrial Applications


Scaffold-Hopping in Antibacterial Discovery

Investigators developing novel antibacterial agents who wish to explore the 1,6-naphthyridine scaffold as an alternative to the extensively studied 1,8-naphthyridine quinolone core should procure this compound as a versatile building block. Published comparative SAR data demonstrate that 1,6-naphthyridine-3-carboxylic acids exhibit a distinct (generally lower) antibacterial potency profile compared to their 1,8-isomer counterparts [1]. This compound provides a 2-trifluoromethyl-substituted, fully aromatic 1,6-naphthyridine-3-carboxylic acid platform from which to elaborate diverse derivatives via the reactive -COOH handle [2]. The distinct activity profile may be advantageous for applications where reduced antibacterial potency is desirable (e.g., selectivity screening, off-target assessment) or where the 1,6-scaffold confers unique binding interactions.

Electron-Transport Materials for OLEDs and OFETs

Material scientists developing electron-transport materials (ETMs), hole-blocking layers, or n-type organic semiconductors should consider this compound as a building block. The trifluoromethyl group confers strong electron-withdrawing character to the naphthyridine core, creating an electron-deficient heteroaromatic system suitable for electron-transport applications in OLEDs, OFETs, and OPVs [3]. The carboxylic acid functionality provides a reactive handle for esterification or amidation, enabling covalent incorporation into polymer backbones or small-molecule architectures [4]. In contrast, 2-methyl-substituted analogs would produce electron-rich systems unsuitable for electron-transport applications. Procurement of this specific trifluoromethyl derivative is essential for achieving the requisite electronic properties.

Fluorous-Tagged and Metabolically Stable Probes

Chemical biologists synthesizing small-molecule probe libraries requiring enhanced metabolic stability or fluorous-phase purification compatibility should prioritize this compound. The -CF₃ group is well-established to improve metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation compared to methyl or unsubstituted analogs [5]. The calculated XLogP of 1.6 provides a reproducible lipophilicity benchmark that informs solubility and membrane permeability predictions . The carboxylic acid handle enables facile conjugation to biotin, fluorescent dyes, or solid supports via standard amide coupling chemistry. Substitution with a 2-methyl analog (XLogP not reported) would yield a compound with lower lipophilicity and reduced metabolic stability, altering both pharmacokinetic predictions and purification behavior.

Fluorinated Heterocyclic Scaffold for Agrochemical Leads

Agrochemical discovery teams seeking novel fluorinated heterocyclic scaffolds for herbicide or fungicide lead generation should evaluate this compound as a core template. Naphthyridine derivatives have documented applications in herbicide development, with patents describing [1,8]naphthyridine-based herbicidal compounds [6]. The 1,6-naphthyridine scaffold represents an underexplored isomer that may offer distinct target binding profiles. The combination of -CF₃ (enhancing lipophilicity and metabolic stability) with -COOH (enabling prodrug ester formation for improved foliar uptake) aligns with established design principles for agrochemical active ingredients. The multi-supplier commercial availability of this compound [7] reduces procurement friction for large-scale analog synthesis programs.

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